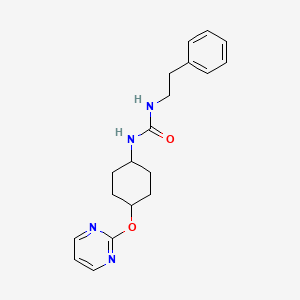

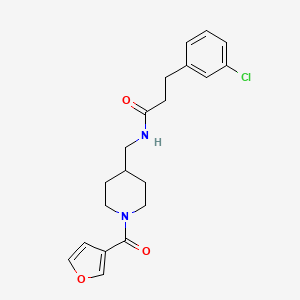

![molecular formula C20H17ClN4OS2 B2540687 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 1171141-45-9](/img/structure/B2540687.png)

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a multifunctional molecule that likely exhibits a range of interactions due to its structural components. It contains a pyrazole ring, a benzothiazole unit, and a benzamide moiety, each of which is known to contribute to various chemical and biological properties. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their behaviors.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the construction of heterocyclic frameworks. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives was achieved through a series of reactions that likely involved amide bond formation and the introduction of substituents to the thiazole ring .

Molecular Structure Analysis

The molecular structure of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide would be expected to exhibit non-covalent interactions such as hydrogen bonding, π-π stacking, and S...O interactions, as observed in similar compounds. For example, the crystal structure of a related gelator showed helical assembly driven by π-π interaction along with cyclic N–H...N and S...O interaction . These interactions are crucial for the stability and self-assembly of such molecules.

Chemical Reactions Analysis

The reactivity of the compound would likely involve its functional groups. The amide group could participate in hydrogen bonding and nucleophilic substitution reactions. The pyrazole and benzothiazole rings could engage in electrophilic substitution reactions due to the presence of nitrogen atoms, which can act as electron donors. The methylthio group could potentially be involved in oxidation-reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would contribute to its polarity, solubility, and thermal stability. The compound's ability to form gels, as seen with similar benzamide derivatives, suggests that it could have a low minimum gelator concentration and good stability in certain solvents . The presence of halogens and sulfur might also affect its reactivity and interactions with biological targets.

Applications De Recherche Scientifique

Supramolecular Gelators and Non-Covalent Interactions

Research on N-(thiazol-2-yl) benzamide derivatives, closely related to the chemical structure , has revealed their potential as new series of supramolecular gelators. The gelation behavior towards ethanol/water and methanol/water mixtures has been attributed to the role of methyl functionality and multiple non-covalent interactions, including π-π interaction and cyclic N–H⋯N and S⋯O interaction, using a crystal engineering approach (Yadav & Ballabh, 2020).

Anti-Influenza Activity

A study on benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles demonstrated remarkable antiavian influenza virus activity. The compounds were synthesized through a series of reactions involving benzoyl isothiocyanate, showcasing the potential pharmaceutical applications of such derivatives (Hebishy, Salama, & Elgemeie, 2020).

Catalyst-Free Synthesis

The catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement has been documented. This method offers a rapid and mild condition synthesis approach for a novel class of compounds (Liu et al., 2014).

Heterocyclic Synthesis

Research on thiosemicarbazide derivatives, which serve as precursors for synthesizing various heterocyclic compounds, suggests the versatility of such chemical structures in creating a wide range of target compounds with potential antimicrobial assessment (Elmagd et al., 2017).

Mécanisme D'action

Imidazole Compounds

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Indole Derivatives

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS2/c1-27-15-6-2-5-14(13-15)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)28-20/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLCWSAIAPOJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)

![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)